- Substituted dibenzoxazepines or dibenothiazepines and their use as prostaglandin E2 antagonists, World Intellectual Property Organization, , ,
Cas no 93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline)

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Chloro-2-phenoxyaniline
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-4-chloro-diphenylether
- 2-Amino-4-chlorodiphenyl Ether
- 5-Chloro-2-phenoxyaniline
- 5-Chloro-2-phenoxyphenylamine
- 2-phenoxy-5-chloro-aniline
- 4-Chlor-2-aminodiphenylether
- 4-chloro-2-aminodiphenylether
- 5-Chlor-2-phenoxy-anilin
- 5-chloro-2-phenoxy-aniline
- 5-chloro-2-phenoxybenzenamine
- 5-Chloro-2-phenoxybenzenamine (ACI)
- Aniline, 5-chloro-2-phenoxy- (6CI, 7CI, 8CI)
- 1-Amino-5-chloro-2-phenoxybenzene
- 4-Chloro-2-aminodiphenyl ether
- NSC 59759
- 5-chloro-2-phenoxy-phenylamine
- MFCD00025217
- NSC59759
- SCHEMBL307310
- Z57100246
- AKOS000120982
- NSC-59759
- AS-58399
- Benzenamine, 5-chloro-2-phenoxy-
- MLS000087747
- CHEMBL1240673
- 66SM796MDB
- DTXSID70239224
- SR-01000423537-1
- NS00002492
- 2-Amino-4-chlorophenyl phenyl ether, 97%
- Q27895415
- 93-67-4
- Aniline, 5-chloro-2-phenoxy-
- HMS2464D10
- 2-Amino-4-chlorodiphenylether
- EINECS 202-266-5
- CCG-105710
- UNII-66SM796MDB
- W-100234
- DTXCID90161715
- SR-01000423537
- BDBM50326330
- A26499
- Oprea1_064181
- CS-W010468
- EC 202-266-5
- A2222
- SMR000023968
- STK397803
- F19160
- 5-\u200bChloro-\u200b2-\u200bphenoxyaniline
-
- MDL: MFCD00025217
- Inchi: 1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
- Chave InChI: SXEBHIMOUHBBOS-UHFFFAOYSA-N
- SMILES: ClC1C=C(N)C(OC2C=CC=CC=2)=CC=1
Propriedades Computadas
- Massa Exacta: 219.045092g/mol
- Carga de Superfície: 0
- XLogP3: 3.1
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Ligações Rotativas: 2
- Massa monoisotópica: 219.045092g/mol
- Massa monoisotópica: 219.045092g/mol
- Superfície polar topológica: 35.2Ų
- Contagem de Átomos Pesados: 15
- Complexidade: 194
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: White solid
- Densidade: 1.2600
- Ponto de Fusão: 41.0 to 45.0 deg-C
- Ponto de ebulição: 192°C/12mmHg(lit.)
- Ponto de Flash: >110 ºC
- Índice de Refracção: 1.627
- PSA: 35.25000
- LogP: 4.29570
- FEMA: 3709
- Solubilidade: Soluble in ethanol \ ether \ benzene and glacial acetic acid
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:2
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Classe de Perigo:IRRITANT
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | C375025-100g |
5-\u200bChloro-\u200b2-\u200bphenoxyaniline |
93-67-4 | 100g |
$ 170.00 | 2022-04-28 | ||
TRC | C375025-500g |
5-Chloro-2-phenoxyaniline |
93-67-4 | 500g |
$385.00 | 2023-05-18 | ||
abcr | AB261258-5g |
2-Amino-4-chlorodiphenyl ether; . |
93-67-4 | 5g |
€83.40 | 2025-02-21 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-25g |
2-Amino-4-chlorophenyl phenyl ether |
93-67-4 | 97% | 25g |
¥168.00 | 2022-09-29 | |
Fluorochem | 227943-25g |
5-Chloro-2-phenoxyaniline |
93-67-4 | 95% | 25g |
£63.00 | 2022-02-28 | |
abcr | AB261258-5 g |
2-Amino-4-chlorodiphenyl ether; . |
93-67-4 | 5g |
€81.90 | 2023-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-100g |
2-Amino-4-chlorophenyl phenyl ether |
93-67-4 | 97% | 100g |
¥580.00 | 2022-01-11 | |
Fluorochem | 227943-5g |
5-Chloro-2-phenoxyaniline |
93-67-4 | 95% | 5g |
£23.00 | 2022-02-28 | |
TRC | C375025-50000mg |
5-Chloro-2-phenoxyaniline |
93-67-4 | 50g |
$178.00 | 2023-05-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2222-25G |
2-Amino-4-chlorodiphenyl Ether |
93-67-4 | >98.0%(GC) | 25g |
¥150.00 | 2024-04-15 |
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Método de produção
Synthetic Routes 1
Synthetic Routes 2
- Urea derivatives and their use, European Patent Organization, , ,
Synthetic Routes 3
1.2 Reagents: Sodium hydroxide ; 100 °C → 125 °C; 240 min, 125 °C; 125 °C → 60 °C
1.3 Catalysts: Carbon , Iron chloride (FeCl3) Solvents: Ethanol , Water ; 120 min, rt → reflux
1.4 Reagents: Hydrazine hydrate (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol , Water ; 220 min, reflux; reflux → 40 °C
1.5 Reagents: Water ; 40 °C → 20 °C
- A process for preparing amino-containing aromatic ethers, China, , ,
Synthetic Routes 4
- Synthesis and evaluation of antipsychotic activity of 11-(4-aryl-1-piperazinyl)dibenz[b,f][1,4]oxazepines and their 8-chloro analoguesHeterocyclic Communications, 2007, 13(2-3), 165-172,
Synthetic Routes 5
1.2 70 °C → reflux; 1 h, reflux; reflux → 95 °C
1.3 Reagents: Iron ; 90 - 95 °C; 1 h, 95 °C → reflux; reflux → 80 °C; 80 °C; 1 h, 80 °C → reflux; 6 h, reflux; reflux → 70 °C
- Preparation of polar brilliant red BPige Huagong, 2007, 24(3), 14-17,
Synthetic Routes 6
Synthetic Routes 7
- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, United States, , ,
Synthetic Routes 8
- Preparation of 2-, 3-, 5-, 8-, 10- and/or 11-substituted dibenzoxazepine compounds, pharmaceutical compositions and methods for treating pain, United States, , ,
Synthetic Routes 9
Synthetic Routes 10
1.2 Solvents: 1-Butanol ; 1 h, heated
1.3 Reagents: Disodium sulfide Solvents: Tetrachloroethylene ; 8 h, 90 - 100 °C
- Effective method of synthesis of 2-aryloxy-5-chloro-aminobenzeneXinan Shifan Daxue Xuebao, 2006, 31(6), 84-86,
Synthetic Routes 11
- Preparations of ω-aminosubstituted-acetamidodiphenyl ether derivatives and their pharmacological actionsYakugaku Zasshi, 1978, 98(12), 1597-606,
Synthetic Routes 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
- An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reactionNature Communications, 2023, 14(1),,
Synthetic Routes 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, World Intellectual Property Organization, , ,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
- New spermine and spermidine derivatives as potent inhibitors of Trypanosoma cruzi trypanothione reductaseBioorganic & Medicinal Chemistry, 1997, 5(7), 1249-1256,
Synthetic Routes 17
Synthetic Routes 18
1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Tetraethylammonium hydroxide , Sodium aluminate Solvents: Ethanol , Water ; 60 °C → reflux; 220 min, reflux
- Synthesis of 5-chloro-2-phenoxy aniline and Beta molecular sieve used for the same, China, , ,
Synthetic Routes 19
Synthetic Routes 20
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Raw materials
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Preparation Products
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Literatura Relacionada
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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